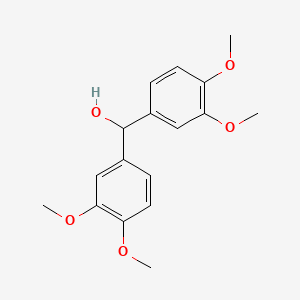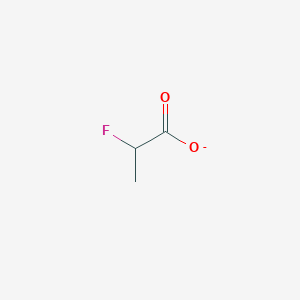
2-Fluoranylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl fluoroacetate is an organic compound with the chemical formula FCH₂CO₂CH₃. It is the extremely toxic methyl ester of fluoroacetic acid. This compound is a colorless, odorless liquid at room temperature and is used as a laboratory chemical and rodenticide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl fluoroacetate can be synthesized through a two-step process. Initially, potassium fluoride and a catalyst are added into a solvent within a reactor, which is then stirred and heated. The catalyst used in this step can be dodecyl(trimethyl)ammonium chloride, tetrabutylammonium chloride, tetrabutylammonium bromide, or tetramethylammonium chloride. Methyl chloroacetate is then added continuously to the reactor, and the reaction mixture is heated to the desired temperature .
Industrial Production Methods: In industrial settings, methyl fluoroacetate is produced by adding potassium fluoride, a solvent, and a catalyst into a reaction kettle. The mixture is stirred and heated, and methyl chloroacetate is added continuously. The reaction generates a mixed gas, which undergoes two-stage condensation. Methyl chloroacetate is condensed to form a liquid in the first stage and returned to the reaction kettle, while methyl fluoroacetate is condensed to form a liquid in the second stage, resulting in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl fluoroacetate undergoes various chemical reactions, including substitution reactions. It can react with different reagents under specific conditions to form various products.
Common Reagents and Conditions: Common reagents used in reactions with methyl fluoroacetate include potassium fluoride and phase-transfer catalysts. The reactions typically occur under heated conditions with continuous stirring .
Major Products Formed: The major products formed from reactions involving methyl fluoroacetate depend on the specific reagents and conditions used. For example, reacting methyl fluoroacetate with potassium fluoride can yield fluoroacetic acid .
Wissenschaftliche Forschungsanwendungen
Methyl fluoroacetate has several scientific research applications. It is used as a chemical reagent in various laboratory experiments. Due to its extreme toxicity, it has been studied for potential use as a chemical weapon. Additionally, it has applications in the field of rodenticides, where it is used to control rodent populations .
Wirkmechanismus
The toxicity of methyl fluoroacetate is primarily due to its conversion to fluorocitrate by fluoroacetyl coenzyme A. Fluorocitrate inhibits aconitate hydratase, an enzyme necessary for the conversion of citrate. This inhibition disrupts the citric acid cycle, leading to the accumulation of citrate and subsequent toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Fluoroacetic acid
- Sodium fluoroacetate
- 2-Ethylhexyl fluoroacetate
- Fluoroethyl fluoroacetate
- Fluoroacetamide
Uniqueness: Methyl fluoroacetate is unique due to its extreme toxicity and its specific mechanism of action involving the inhibition of aconitate hydratase. This sets it apart from other similar compounds, which may have different levels of toxicity and mechanisms of action .
Eigenschaften
Molekularformel |
C3H4FO2- |
|---|---|
Molekulargewicht |
91.06 g/mol |
IUPAC-Name |
2-fluoropropanoate |
InChI |
InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1 |
InChI-Schlüssel |
ZVZPFTCEXIGSHM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


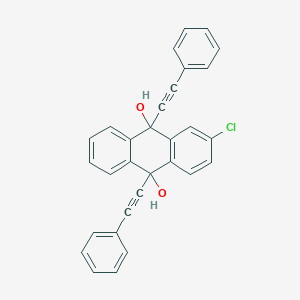
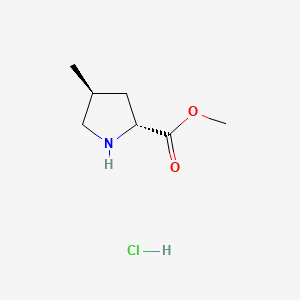
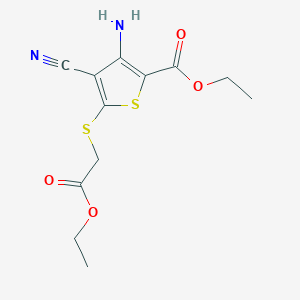
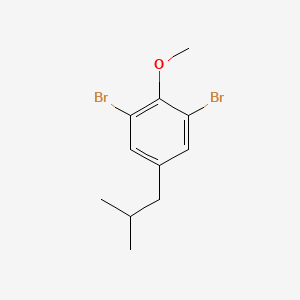
![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
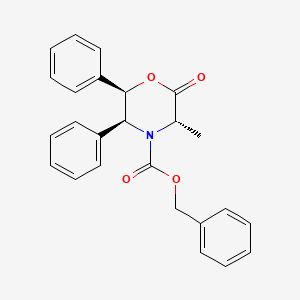
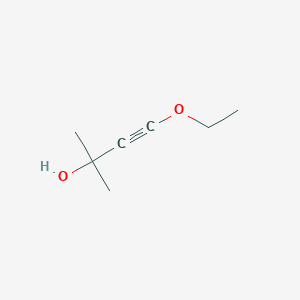
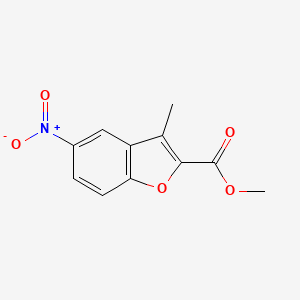
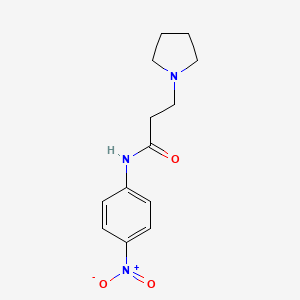

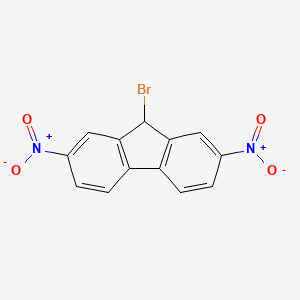
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
